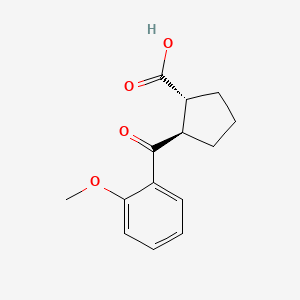

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O4 It is characterized by a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, where methoxybenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products:

Oxidation: Hydroxyl or carbonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Compounds with different functional groups replacing the original substituents.

Applications De Recherche Scientifique

Chemical Research Applications

Synthesis of Derivatives

Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution to yield a range of derivatives. These derivatives are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound interacts with molecular targets through its functional groups, influencing biochemical pathways. Its potential to act as an enzyme inhibitor highlights its importance in drug design and development.

This compound exhibits various biological activities that make it a candidate for therapeutic applications.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, offering potential relief for conditions characterized by excessive inflammation. Initial studies suggest it may reduce pain through interactions with pain receptors.

Anticancer Potential

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. Studies on related compounds have shown promise in targeting hormone-dependent cancers, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as a precursor for various industrial applications, including the synthesis of polymers and other high-value chemical products .

Antiplatelet Activity

A study demonstrated that derivatives of this compound exhibited significant antiplatelet aggregation activity in vitro. This suggests potential cardiovascular benefits, warranting further investigation into its use as a therapeutic agent for preventing thrombotic events.

Cytoprotective Effects

Compounds related to this acid have been tested for their ability to protect against ethanol-induced gastric lesions in animal models. This indicates possible gastroprotective properties that could be beneficial in treating gastrointestinal disorders.

Blood Pressure Regulation

Some derivatives have been evaluated for their ability to lower systemic blood pressure in vivo, which could be relevant for developing antihypertensive therapies. This aspect highlights the compound's potential role in cardiovascular health management.

Mécanisme D'action

The mechanism of action of trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzoyl group and carboxylic acid group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

- trans-2-(2-Hydroxybenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(2-Chlorobenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(2-Nitrobenzoyl)cyclopentane-1-carboxylic acid

Comparison:

- Structural Differences: The primary differences lie in the substituents on the benzoyl group (e.g., methoxy, hydroxy, chloro, nitro).

- Chemical Properties: These differences in substituents can significantly affect the compound’s chemical properties, such as polarity, reactivity, and stability.

- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituents, influencing their potential applications in medicine and biology.

Uniqueness: trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the methoxy group, which can impart specific electronic and steric effects, influencing its reactivity and interactions with biological targets.

Activité Biologique

Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid (TMCCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMCCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMCCA has a molecular formula of C14H16O4 and a molecular weight of approximately 248.28 g/mol. Its structure features a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group. The presence of the methoxy group imparts specific electronic properties that may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| Boiling Point | ~424.1 °C |

| Density | ~1.229 g/cm³ |

The biological activity of TMCCA is primarily mediated through its interaction with various molecular targets, such as enzymes and receptors. The methoxybenzoyl group and the carboxylic acid moiety play crucial roles in these interactions, potentially affecting binding affinity and specificity. The compound may engage in hydrogen bonding and hydrophobic interactions, which are essential for its activity against specific biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: TMCCA may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: The compound might modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression.

- Cellular Signaling Alteration: TMCCA could affect cellular signaling pathways, impacting processes such as apoptosis and proliferation .

Case Studies

- Anti-inflammatory Activity:

- Anticancer Potential:

-

Binding Studies:

- Interaction studies involving TMCCA could reveal significant binding capabilities with proteins or enzymes, indicating its potential therapeutic effects or toxicity profiles. Such studies are essential for understanding the compound's biological relevance.

Comparative Analysis

To highlight TMCCA’s uniqueness among similar compounds, the following table compares it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H16O4 | Contains both cyclopentane ring and methoxybenzoyl group |

| trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | Simpler structure; lacks methoxybenzoyl group |

| 2-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Contains an additional phenyl group; different activity profile |

Propriétés

IUPAC Name |

(1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBVCIQBYRCMJ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641325 | |

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-82-4 | |

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.